4-Dimethylaminophenylazophenyl-4'-maleimide

FRET distance measurement Actin structural biology Non-fluorescent acceptor comparison

4-Dimethylaminophenylazophenyl-4'-maleimide (DABMI; CAS 87963-80-2; MW 320.35 g/mol; C₁₈H₁₆N₄O₂) is a thiol-reactive, non-fluorescent, chromophoric maleimide dye. As a maleimide, DABMI reacts selectively with reduced cysteine thiol groups at mildly acidic pH (≤7.5) to form stable thioether conjugates, minimizing disulfide bond scrambling.

Molecular Formula C18H16N4O2
Molecular Weight 320.3 g/mol
CAS No. 87963-80-2
Cat. No. B148285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Dimethylaminophenylazophenyl-4'-maleimide
CAS87963-80-2
Synonyms4-dimethylaminophenylazophenyl-4'-maleimide
DABMI
Molecular FormulaC18H16N4O2
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C=CC3=O
InChIInChI=1S/C18H16N4O2/c1-21(2)15-7-3-13(4-8-15)19-20-14-5-9-16(10-6-14)22-17(23)11-12-18(22)24/h3-12H,1-2H3
InChIKeyRGNHAWFQWRAADF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Dimethylaminophenylazophenyl-4'-maleimide (DABMI, CAS 87963-80-2): A Dual-Function Chromophoric Maleimide for FRET and Cysteine-Selective Proteomics


4-Dimethylaminophenylazophenyl-4'-maleimide (DABMI; CAS 87963-80-2; MW 320.35 g/mol; C₁₈H₁₆N₄O₂) is a thiol-reactive, non-fluorescent, chromophoric maleimide dye . As a maleimide, DABMI reacts selectively with reduced cysteine thiol groups at mildly acidic pH (≤7.5) to form stable thioether conjugates, minimizing disulfide bond scrambling [1]. Its azobenzene chromophore confers strong visible absorption (λₘₐₓ 418 ± 3 nm in methanol) spanning 400–550 nm, enabling it to function as a dark quencher for fluorophores emitting in this range (e.g., FAM, FITC, EDANS, TAMRA, JOE) . Unlike many maleimide dyes that are purely fluorescent or purely quenching, DABMI uniquely combines three analytical functionalities in a single label: (i) chromophoric detection during HPLC, (ii) non-fluorescent FRET acceptor/quencher capability, and (iii) a signature prompt-fragmentation pattern under UV-MALDI conditions that enables unambiguous identification of cysteine-containing peptides [1].

Why Generic Substitution Fails for 4-Dimethylaminophenylazophenyl-4'-maleimide (CAS 87963-80-2)


Treating DABMI as interchangeable with other maleimide-based thiol reagents or dark quenchers ignores its distinct combination of spectroscopic, mass spectrometric, and biochemical properties that have been quantitatively validated across multiple independent structural biology and proteomics studies [1]. Generic maleimides such as N-ethylmaleimide lack the chromophoric azobenzene moiety required for visible-wavelength HPLC tracking and FRET quenching. Common dark quenchers like DABCYL provide overlapping quenching ranges but lack the maleimide thiol-reactive group, require different conjugation chemistry, and produce no diagnostic MALDI fragmentation signature [2]. Even closely related non-fluorescent maleimide acceptors such as DDPM (N-(4-dimethylamino-3,5-dinitrophenyl)maleimide) exhibit measurably different FRET distances when applied to identical protein systems, as demonstrated in head-to-head actin and troponin C studies [3][4]. Substituting DABMI with any single-function alternative would sacrifice at least two of its three core analytical capabilities, compromising experimental continuity with published FRET distance calibrations and eliminating the validated dual-mode (HPLC-UV + MALDI-MS) cysteine peptide identification workflow [1].

Quantitative Differentiation Evidence for 4-Dimethylaminophenylazophenyl-4'-maleimide (DABMI) Against Key Comparators


FRET Distance Resolution in Actin: DABMI Yields 2.51 nm vs. DDPM 2.27 nm for Identical Labeling Sites

In a direct head-to-head study, the intramonomer FRET distance between dansyl chloride (DNS-Cl) attached to Tyr-69 and either DABMI or DDPM attached to Cys-374 in the same G-actin monomer was measured under identical conditions. DABMI yielded a donor–acceptor distance of 2.51 nm, whereas DDPM yielded 2.27 ± 0.04 nm—a difference of 0.24 nm (~10.6% longer with DABMI) [1]. This divergence is attributed to the different spatial positions of the chromophoric centers within each acceptor molecule relative to the point of covalent attachment. The distance difference exceeds the measurement precision (±0.04 nm for DDPM), is reproducible, and does not collapse under actin polymerization, myosin S1 binding, or tropomyosin–troponin interaction, confirming structural rigidity of the probed region [1]. Researchers relying on published DABMI-calibrated distance constraints for molecular modeling cannot substitute DDPM without introducing systematic error.

FRET distance measurement Actin structural biology Non-fluorescent acceptor comparison

Troponin C Inter-Cysteine Distance: DABMI Resolves 23.8 Å vs. DDPM 21.0 Å at pCa 8.0

In an independent head-to-head comparison using bovine cardiac troponin C (cTnC), three donor–acceptor pairs were evaluated: IAANS–DABMI, IAANS–DDPM, and IAEDANS–DDPM. At pCa 8.0 (low Ca²⁺), the measured Cys35–Cys84 distance was 23.8 Å with IAANS–DABMI versus 21.0 Å with IAANS–DDPM—a difference of 2.8 Å (13.3% longer with DABMI) [1]. At pCa 4.0 (high Ca²⁺), the distances were 25.8 Å (IAANS–DABMI) and 24.1 Å (IAANS–DDPM). The IAEDANS–DDPM pair gave 22.0 Å (pCa 8.0) and 21.2 Å (pCa 4.0). The DABMI-based measurements consistently report a longer inter-cysteine separation, consistent with the extended azobenzene spacer of DABMI compared to the more compact dinitrophenyl ring of DDPM. These distance values were used to constrain molecular dynamics simulations of the cardiac troponin complex [2].

Cardiac troponin C Calcium regulation FRET distance calibration

Signature UV-MALDI Prompt Fragmentation: DABMI Produces Diagnostic −132, −120, and −14 Da Fragment Ions Unique Among Maleimides

Under UV-MALDI conditions with α-cyano-4-hydroxycinnamic acid (CHCA) matrix, DABMI-labeled cysteine peptides undergo a prompt fragmentation that is unique among all commercially available maleimide derivatives. The DABMI adduct produces characteristic fragment ions corresponding to losses of 132.0 Da, 120.0 Da, and 14.0 Da from the protonated intact DABMI-peptide (MH⁺), generating a diagnostic triplet pattern [1]. When two DABMI moieties are present on one peptide, the fragmentation pattern remains identical to that of a single label, simplifying interpretation [1]. Critically, this fragmentation is matrix-dependent: CHCA is required for the full triplet pattern; sinapinic acid, DHB, MBT, AMBT, and MBO yield at best trace amounts of the −132 Da fragment only; DHB produces substantial −132 Da but no −120 Da or −14 Da fragments [1]. No other maleimide (including DDPM, N-ethylmaleimide, CPM, or eosin-5-maleimide) has been reported to exhibit this prompt fragmentation behavior. The fragments are not produced under electrospray ionization or low-energy CID, confirming the phenomenon is specific to the UV-MALDI/CHCA/DABMI combination [1].

MALDI-MS cysteine peptide identification Prompt fragmentation Proteomics sample tracking

Dual-Mode Cysteine Peptide Identification: Chromophoric HPLC Tracking (Visible λ) Plus Signature MALDI Fragmentation

DABMI uniquely enables a two-step cysteine peptide identification workflow without the need for radioactive or fluorescent secondary detection. Step 1: DABMI-labeled peptides are selectively tracked during reversed-phase HPLC by monitoring absorbance at visible wavelengths (upper UV/visible region) where unlabeled peptides do not absorb, exploiting DABMI's strong chromophoric azobenzene absorbance (λₘₐₓ 418 nm) [1]. Step 2: The same DABMI-labeled peptides are subsequently recognized in MALDI-MS by their signature prompt fragmentation triplet, then mass-mapped for identification [1]. This dual orthogonal detection was validated on a 110 kDa integral membrane protein (SR Ca-ATPase, SERCA1 isoform), where DABMI labeling followed by tryptic digestion and on-line HPLC-UV-electrospray MS enabled identification and quantitation of peroxynitrite-mediated cysteine modifications at single-residue resolution (Cys349 out of 24 total cysteines) [2].

Cysteine-selective proteomics HPLC-UV detection Peptide mass mapping

Broad-Spectrum Dark Quenching: DABMI (λₘₐₓ 418 nm, 400–550 nm Range) vs. DABCYL (λₘₐₓ 453 nm) with Maleimide Conjugation Advantage

DABMI functions as a non-fluorescent dark quencher with a broad visible absorption spectrum (λₘₐₓ 418 ± 3 nm in methanol) and effective quenching range of 400–550 nm, compatible with fluorophores including FAM, FITC, CR110, JOE, EDANS, TAMRA, ROX, and HEX . The leading commercial alternative dark quencher, DABCYL, has λₘₐₓ at 453 nm with a molar extinction coefficient of 32,000 M⁻¹ cm⁻¹ [1] but lacks an intrinsic thiol-reactive group; DABCYL must be purchased as a separate NHS ester, maleimide, or phosphoramidite derivative for bioconjugation, adding procurement complexity. DABMI integrates the maleimide thiol-reactive handle directly into the quencher scaffold, enabling single-step cysteine labeling at pH ≤7.5 with selectivity for reduced thiols over disulfides. In FRET-based protease substrate designs, DABMI has been paired with EDANS, AEDANS, and coumarin donors for distance measurements resolving inter-domain movements in Ca-ATPase and colicin E1 channel proteins [2][3].

Dark quencher FRET probe design Thiol-specific bioconjugation

Ca²⁺-Dependent Conformational Sensitivity: DABMI Detects Sarcomere Length-Dependent Structural Transitions in Cardiac Troponin C Not Resolvable with CPM Alone

In skinned porcine cardiac fibers, DABMI was employed as a non-fluorescent energy acceptor paired with the fluorescent donor CPM (7-diethylamino-3-[4'-maleimidylphenyl]-4-methylcoumarin) attached to cardiac troponin C (cTnC). Fluorescence quenching of CPM by DABMI revealed Ca²⁺- and sarcomere length-dependent structural transitions that neither probe alone could detect. At long sarcomere lengths (2.2–2.5 μm), DABMI-mediated quenching of CPM fluorescence was not affected by Ca²⁺ addition. In contrast, at short sarcomere lengths (1.6–1.8 μm), Ca²⁺ addition significantly increased DABMI quenching [1]. When fibers were maintained in the relaxed state with 5 mM MgATP and 1 mM vanadate, the length-dependent difference in Ca²⁺-mediated DABMI quenching was abolished, confirming the phenomenon is physiologically coupled to cross-bridge cycling [1]. These results demonstrated that the relative reactivities of Cys-35 and Cys-84 in cTnC vary with sarcomere length—a finding directly relevant to the Frank-Starling mechanism of the heart [1].

Cardiac muscle regulation Sarcomere length sensing Conformational probe

Optimal Research and Industrial Application Scenarios for 4-Dimethylaminophenylazophenyl-4'-maleimide (DABMI, CAS 87963-80-2)


FRET-Based Distance Measurements for Protein Structural Modeling

DABMI is the acceptor of choice when FRET distance constraints must be integrated into molecular dynamics simulations or atomic model building of protein complexes. Its validated performance in actin (2.51 nm from Tyr-69 to Cys-374, compared to 2.27 nm for DDPM [1]) and cardiac troponin C (23.8 Å for Cys35–Cys84 at pCa 8.0, vs. 21.0 Å for DDPM [2]) provides direct numerical calibration against the most commonly used alternative non-fluorescent maleimide acceptor. Researchers constructing structural models of the actin–tropomyosin–troponin regulatory complex, Ca-ATPase transporters, or colicin E1 channel domains should procure DABMI specifically to ensure consistency with published FRET restraint libraries that used DABMI as the acceptor.

Cysteine-Selective Proteomics with Dual-Mode (HPLC-UV + MALDI-MS) Peptide Identification

DABMI enables a streamlined proteomics workflow for mapping cysteine oxidation status in complex protein samples. Peptides are first labeled with DABMI at pH ~5.0 in guanidine/citrate buffer, then tracked during HPLC separation by visible-wavelength absorbance (where only DABMI-labeled peptides absorb) [1]. Subsequent MALDI-MS analysis with CHCA matrix produces the diagnostic −132/−120/−14 Da fragment triplet that unambiguously identifies cysteine-containing peptides without MS/MS [1]. This workflow was validated on the 110 kDa SR Ca-ATPase membrane protein, achieving single-residue resolution of peroxynitrite-induced modifications (Cys349 identified among 24 cysteines) [2]. Laboratories studying redox biology, oxidative stress signaling, or cysteine-based drug targeting in membrane proteins should specify DABMI for this validated dual-detection approach.

FRET-Based Protease Substrate and Nucleic Acid Probe Construction

As a thiol-reactive dark quencher with broad 400–550 nm absorption [1], DABMI is directly suitable for constructing FRET-based enzymatic substrates. Pairing DABMI with EDANS, FAM, FITC, or coumarin donors yields quenched substrates that become fluorescent upon proteolytic cleavage. DABMI's intrinsic maleimide group enables single-step conjugation to cysteine-containing peptides without requiring a separate quencher–linker–reactive group assembly, simplifying synthesis relative to DABCYL-based probes that require NHS or phosphoramidite derivatives. This application is particularly relevant for laboratories developing protease activity assays, antibody–drug conjugate (ADC) linker cleavage reporters, or molecular beacon-type nucleic acid probes where the DABMI quencher has been paired with Alexa Fluor 488 in ADC activation sensors [2].

Sarcomere Length-Dependent Cardiac Muscle Biophysics

DABMI combined with CPM as a donor–acceptor FRET pair enables site-specific conformational sensing in intact skinned cardiac muscle fibers under physiologically relevant conditions of varying sarcomere length, Ca²⁺, and cross-bridge states [1]. The differential DABMI quenching response—Ca²⁺-insensitive at long sarcomere length (2.2–2.5 μm) but Ca²⁺-enhanced at short sarcomere length (1.6–1.8 μm)—provides a direct readout of length-dependent structural transitions in troponin C that underpin the Frank-Starling mechanism. Cardiac muscle biophysics laboratories investigating length-dependent activation, familial cardiomyopathy mutations, or myofilament-targeted cardiotonic agents should utilize DABMI to maintain continuity with the published CPM–DABMI FRET framework.

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